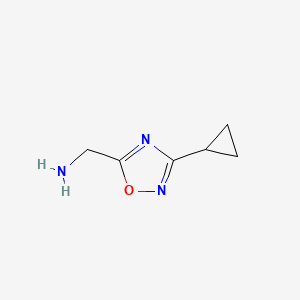
(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “this compound”, has been a subject of interest in organic chemistry . One efficient method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Chemical Reactions Analysis
1,2,4-Oxadiazoles, including “this compound”, can be converted to other five-membered heterocycles. For instance, the use of hydrazine hydrate can convert 1,3,4-oxadiazoles to triazolamines, while thiourea can convert the 1,3,4-oxadiazole ring to the thiadiazole .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature. It has a predicted boiling point of 269.9° C at 760 mmHg and a predicted density of 1.3 g/mL. The refractive index is predicted to be n 20D 1.57 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Oxadiazole derivatives, including compounds similar to (3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine, have been extensively synthesized and characterized, demonstrating the chemical versatility and potential for further modifications to enhance their biological activities. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine showcases the utility of oxadiazole compounds in chemical research for developing new synthetic methods and characterizing novel compounds using various spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Anticancer Activity
A notable application of oxadiazole derivatives is their exploration for anticancer properties. The study on N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines demonstrates significant anti-tumor potential against various cancer cell lines, suggesting that certain oxadiazole derivatives may serve as promising leads for the development of new anticancer agents (Ramazani et al., 2014).
Antimicrobial Activity
Oxadiazole compounds have also been investigated for their antimicrobial efficacy. The synthesis and evaluation of 1,3,4-Oxadiazole bearing Schiff Base Moiety for antimicrobial activity against a variety of pathogens demonstrate the potential of oxadiazole derivatives as a basis for developing new antimicrobial agents. This research highlights the structural versatility of oxadiazoles in targeting different types of bacteria and fungi, offering a pathway for novel antimicrobial drug development (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Neuroprotective Properties
The discovery of oxadiazolylindazole sodium channel modulators as neuroprotective agents towards hippocampal neurons indicates another significant application of oxadiazole derivatives. These compounds exhibit potential for the treatment of neurological conditions by modulating voltage-dependent sodium channels, pointing towards their utility in developing treatments for neurodegenerative diseases (Clutterbuck et al., 2009).
Zukünftige Richtungen
The future directions for research on “(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine” and similar compounds could include further exploration of their potential applications in medicinal chemistry, material science, and high-energy molecules . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Eigenschaften
IUPAC Name |
(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-5-8-6(9-10-5)4-1-2-4/h4H,1-3,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKHXVOOIAHGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2917323.png)
![8-[(2E)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2917327.png)
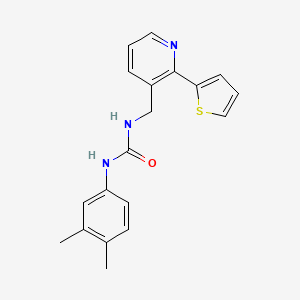
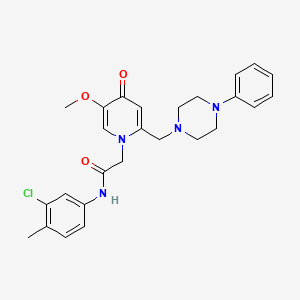
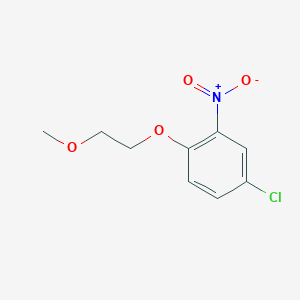
![2-Chloro-1-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B2917331.png)
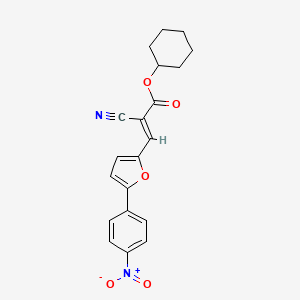
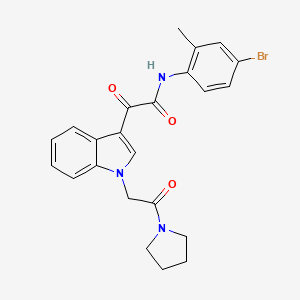
![1-(3,4-dimethylphenyl)-6-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B2917337.png)
![N-(3,4-dimethoxyphenethyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2917338.png)

![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2,3-dione](/img/structure/B2917345.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2917346.png)